

Minimizing placebo effect in clinical studies of Ramelteon

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Compound of Interest

Compound Name: *Ramelteon*

Cat. No.: *B1678794*

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Technical Support Center: Ramelteon Clinical Studies

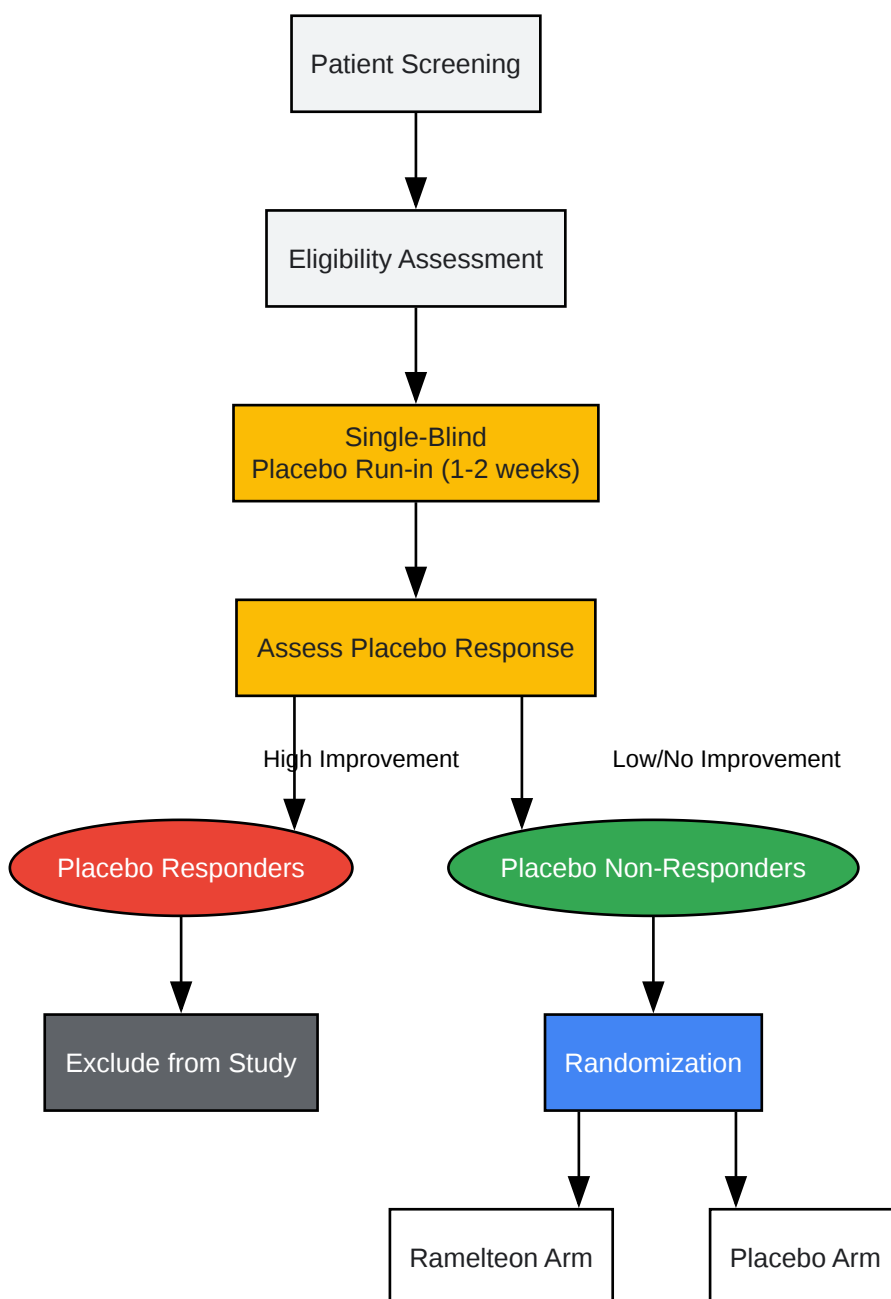
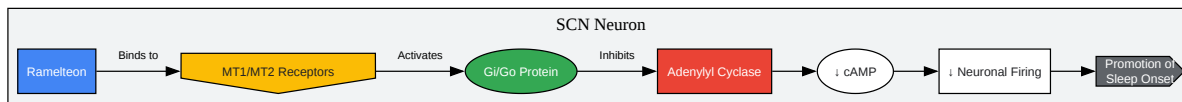
This guide provides researchers, scientists, and drug development professionals with technical support for minimizing the placebo effect in clinical studies of **Ramelteon**. It includes troubleshooting advice and frequently asked questions in a question-and-answer format.

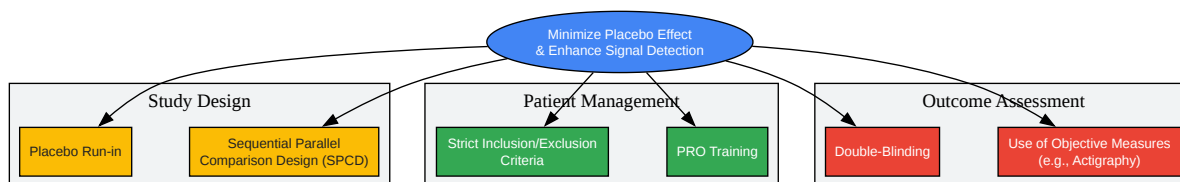
Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Ramelteon**, and how does it relate to sleep?

Ramelteon is a melatonin receptor agonist with a high affinity for both melatonin MT1 and MT2 receptors located in the suprachiasmatic nucleus (SCN) of the hypothalamus.^{[1][2][3]} The SCN is the body's primary circadian pacemaker, and by acting on these receptors, **Ramelteon** mimics the effects of endogenous melatonin, promoting the onset of sleep and regulating the sleep-wake cycle.^{[1][4][5]} Unlike many traditional hypnotics, it has no affinity for GABA receptors, which are associated with sedation.^{[1][2]}

Ramelteon Signaling Pathway





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